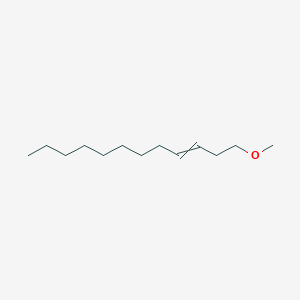
S-Phenyl 3-hydroxy-3-pentyloctanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Phenyl 3-hydroxy-3-pentyloctanethioate: is an organic compound characterized by the presence of a phenyl group attached to a thioester moiety This compound is notable for its unique structural features, which include a hydroxy group and a long alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl 3-hydroxy-3-pentyloctanethioate typically involves the reaction of a phenyl thiol with an appropriate ester or acid chloride under controlled conditions. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the thioester bond. The process may also involve the use of solvents like dichloromethane to ensure proper mixing and reaction efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance production efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: S-Phenyl 3-hydroxy-3-pentyloctanethioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The thioester moiety can be reduced to form a thiol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Phenyl 3-hydroxy-3-pentyloctanethioate is used as a building block in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving thioesters.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of S-Phenyl 3-hydroxy-3-pentyloctanethioate involves its interaction with specific molecular targets, such as enzymes that catalyze thioester hydrolysis. The hydroxy group and the phenyl moiety play crucial roles in binding to the active site of the enzyme, facilitating the catalytic process. The long alkyl chain may also contribute to the compound’s ability to interact with lipid membranes, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
- S-Phenyl 3-hydroxy-3-phenylpropanethioate
- S-Phenyl 3-hydroxy-3-(3-methoxyphenyl)propanethioate
Comparison: S-Phenyl 3-hydroxy-3-pentyloctanethioate is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to its analogs. The presence of the hydroxy group and the phenyl moiety in all these compounds allows for similar reactivity, but the variations in the alkyl chain length and substituents on the phenyl ring can lead to differences in solubility, reactivity, and biological activity.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
61257-11-2 |
|---|---|
Molekularformel |
C19H30O2S |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
S-phenyl 3-hydroxy-3-pentyloctanethioate |
InChI |
InChI=1S/C19H30O2S/c1-3-5-10-14-19(21,15-11-6-4-2)16-18(20)22-17-12-8-7-9-13-17/h7-9,12-13,21H,3-6,10-11,14-16H2,1-2H3 |
InChI-Schlüssel |
HFWOLKMCTHVNIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCCC)(CC(=O)SC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)

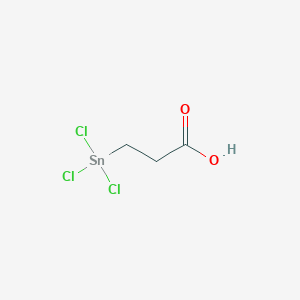
![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)

![2-(Methoxymethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14597928.png)
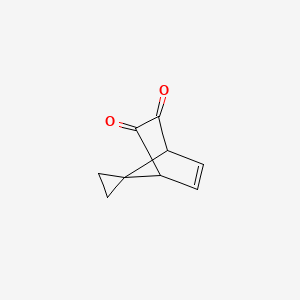
![3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14597934.png)
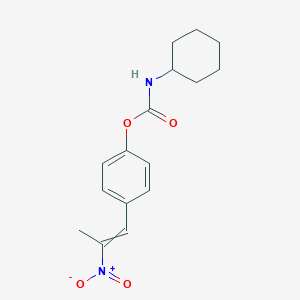

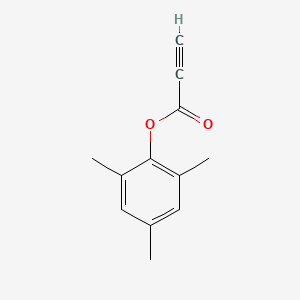
![Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B14597955.png)
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B14597956.png)
